
2-Octyl-1,3,2-benzodithiaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-1,3,2-benzodithiaborole is an organic compound that belongs to the class of benzodithiaboroles. These compounds are characterized by a boron atom bonded to two sulfur atoms and a benzene ring. The octyl group attached to the benzene ring provides hydrophobic properties, making this compound useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,3,2-benzodithiaborole typically involves the reaction of 2-mercaptobenzothiazole with an octylboronic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-1,3,2-benzodithiaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the benzene ring.
Scientific Research Applications
2-Octyl-1,3,2-benzodithiaborole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-Octyl-1,3,2-benzodithiaborole involves its interaction with biological macromolecules. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: An antimicrobial agent with a similar benzothiazole structure.
2-Octyl cyanoacrylate: A compound used in medical adhesives with a similar octyl group.
Uniqueness
2-Octyl-1,3,2-benzodithiaborole is unique due to its combination of a benzodithiaborole core and an octyl group, which imparts both hydrophobic and reactive properties. This makes it versatile for various applications, from chemical synthesis to biological research .
Properties
CAS No. |
918897-54-8 |
|---|---|
Molecular Formula |
C14H21BS2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-octyl-1,3,2-benzodithiaborole |
InChI |
InChI=1S/C14H21BS2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3 |
InChI Key |
MYMBONRXEAEKRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(SC2=CC=CC=C2S1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



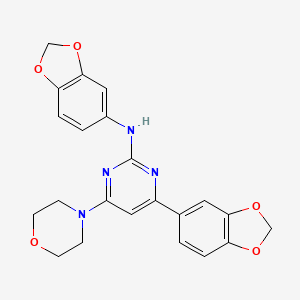

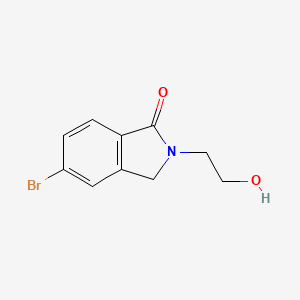
![Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate](/img/structure/B12623639.png)
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
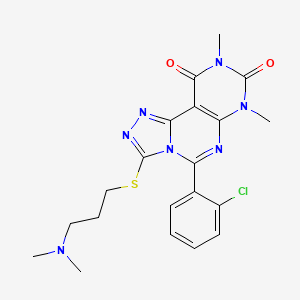
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
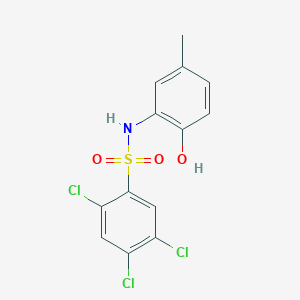
![1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12623685.png)
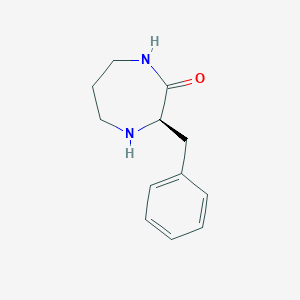
![7-Oxa-12-thia-3-aza-spiro[5.6]dodecane](/img/structure/B12623691.png)

